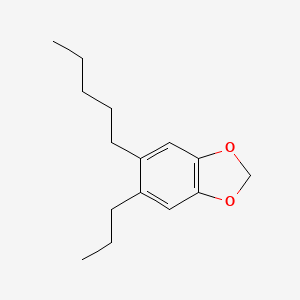
5-Pentyl-6-propyl-2H-1,3-benzodioxole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Pentyl-6-propyl-2H-1,3-benzodioxole is an organic compound with the molecular formula C14H20O2 It belongs to the class of benzodioxoles, which are characterized by a benzene ring fused with a dioxole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Pentyl-6-propyl-2H-1,3-benzodioxole typically involves the reaction of appropriate substituted benzene derivatives with reagents that introduce the dioxole ring. One common method is the methylenation of catechols with disubstituted halomethanes . The reaction conditions often require the presence of a base and a solvent such as dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Pentyl-6-propyl-2H-1,3-benzodioxole can undergo various chemical reactions, including:
Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: This can lead to the formation of more saturated derivatives.
Substitution: Halogenation or alkylation reactions can introduce new substituents on the benzene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2), while alkylation may involve alkyl halides in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones or phenols, while reduction may produce alcohols or alkanes.
Scientific Research Applications
5-Pentyl-6-propyl-2H-1,3-benzodioxole has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: Its derivatives may have biological activity and can be studied for potential therapeutic effects.
Medicine: Research into its pharmacological properties could lead to the development of new drugs.
Industry: It can be used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism by which 5-Pentyl-6-propyl-2H-1,3-benzodioxole exerts its effects involves interactions with various molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological processes. The specific pathways involved depend on the context of its use, such as its role in a chemical reaction or its biological activity.
Comparison with Similar Compounds
Similar Compounds
1,3-Benzodioxole: A simpler compound with a similar dioxole ring structure.
Safrole: Contains a methylenedioxy group and is used in the synthesis of various chemicals.
Piperonal: Another benzodioxole derivative with applications in fragrance and flavor industries.
Uniqueness
5-Pentyl-6-propyl-2H-1,3-benzodioxole is unique due to its specific substitution pattern, which can influence its chemical reactivity and potential applications. Its longer alkyl chains may impart different physical and chemical properties compared to simpler benzodioxoles.
Properties
CAS No. |
61879-44-5 |
|---|---|
Molecular Formula |
C15H22O2 |
Molecular Weight |
234.33 g/mol |
IUPAC Name |
5-pentyl-6-propyl-1,3-benzodioxole |
InChI |
InChI=1S/C15H22O2/c1-3-5-6-8-13-10-15-14(16-11-17-15)9-12(13)7-4-2/h9-10H,3-8,11H2,1-2H3 |
InChI Key |
QFDBIXQIVISDBT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC1=CC2=C(C=C1CCC)OCO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















